molecular formula C15H13FN2O2S B5889440 methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate

methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5889440
M. Wt: 304.3 g/mol
InChI Key: XICNSTIGKOSNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate, also known as TFB, is a chemical compound that has been extensively studied for its potential use in scientific research. TFB is a thioamide-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.

Mechanism of Action

The exact mechanism of action of methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins within cells. methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate has been shown to bind to a variety of different proteins, including kinases, phosphatases, and transcription factors, which may contribute to its wide range of biological effects.
Biochemical and Physiological Effects:
Studies have shown that methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate has a variety of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, to inhibit the growth and proliferation of cancer cells, and to modulate the activity of various signaling pathways within cells. methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate in lab experiments is its versatility and wide range of potential applications. methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate can be used in a variety of different assays and experimental systems, and its fluorescent properties make it a valuable tool for imaging cells and tissues. However, one limitation of using methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate is its relatively high cost compared to other chemical compounds, which may limit its use in some research settings.

Future Directions

There are many potential future directions for research on methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate, including further studies of its mechanism of action, its potential therapeutic applications, and its use as a tool for studying protein-protein interactions and other cellular processes. Additionally, the development of new synthetic methods for methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate and related compounds may lead to the discovery of new and more potent compounds with even greater potential for scientific research and therapeutic applications.

Synthesis Methods

Methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate can be synthesized using a variety of methods, but the most commonly used method is the reaction of 3-fluoroaniline with thiocarbonyldiimidazole, followed by the reaction of the resulting intermediate with methyl 3-aminobenzoate. The resulting product is a white crystalline solid that is soluble in most organic solvents.

Scientific Research Applications

Methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate has been used in a wide range of scientific research applications, including as a tool for studying protein-protein interactions, as a fluorescent probe for imaging cells and tissues, and as a potential therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

methyl 3-[(3-fluorophenyl)carbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-20-14(19)10-4-2-6-12(8-10)17-15(21)18-13-7-3-5-11(16)9-13/h2-9H,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICNSTIGKOSNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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